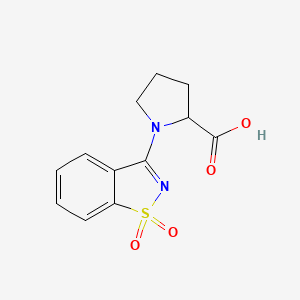

1-(1,1-Dioxo-1lambda6,2-benzothiazol-3-yl)pyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(1,1-Dioxo-1lambda6,2-benzothiazol-3-yl)pyrrolidine-2-carboxylic acid” is an organic compound . The IUPAC name of the compound is "1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-pyrrolidinecarboxylic acid" . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for the compound is "1S/C12H12N2O4S/c15-12(16)9-5-3-7-14(9)11-8-4-1-2-6-10(8)19(17,18)13-11/h1-2,4,6,9H,3,5,7H2,(H,15,16)/t9-/m0/s1" . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 294.33 and 280.3 . .Scientific Research Applications

Synthesis and Biological Activity Prediction

The synthesis of novel bicyclic systems incorporating the pyrrolidine unit, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, via a one-pot condensation method showcases the compound's relevance in creating structurally unique molecules. This process highlights the potential for developing new therapeutic agents or materials with significant biological activities. The use of techniques like IR and 1H NMR for structural confirmation and the prediction of biological activity through PASS predictions underscores the compound's importance in drug discovery and development (Kharchenko, Detistov, & Orlov, 2008).

Coordination Chemistry and Material Science

Studies on compounds containing benzothiazole units, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and its derivatives, reveal the compound's potential in coordination chemistry and material science. These compounds form complex structures with metals, leading to materials with unique spectroscopic properties, magnetic properties, and biological activity. This area of research is crucial for the development of new materials for electronic, photonic, and biomedical applications (Boča, Jameson, & Linert, 2011).

Antimicrobial Applications

The synthesis of pyridine derivatives, including those with benzothiazole units, and their evaluation for antimicrobial activity showcase another vital area of research. These compounds exhibit variable and modest activity against bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents. Understanding the structure-activity relationship of these compounds can lead to the design of more effective treatments for infections (Patel, Agravat, & Shaikh, 2011).

Analytical Chemistry Applications

The use of benzothiazole derivatives in the synthesis of fluorescent reagents for carboxylic acids in high-performance liquid chromatography (HPLC) highlights the compound's utility in analytical chemistry. These reagents enable the sensitive and selective detection of carboxylic acids, crucial for pharmaceutical and biomedical analysis. This research avenue demonstrates the compound's role in advancing analytical methodologies (Santa et al., 1998).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary targets of 1-(1,1-Dioxo-1lambda6,2-benzothiazol-3-yl)pyrrolidine-2-carboxylic acid are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process similar molecular motifs .

Mode of Action

Given its structural features, it may bind to its target(s) through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways it might affect. Based on its structure, it could potentially interfere with pathways involving benzothiazole or pyrrolidine derivatives .

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .

properties

IUPAC Name |

1-(1,1-dioxo-1,2-benzothiazol-3-yl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S/c15-12(16)9-5-3-7-14(9)11-8-4-1-2-6-10(8)19(17,18)13-11/h1-2,4,6,9H,3,5,7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMRRKMOBGGDLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NS(=O)(=O)C3=CC=CC=C32)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49672499 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(1,1-Dioxo-1lambda6,2-benzothiazol-3-yl)pyrrolidine-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate](/img/structure/B2952977.png)

![2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2952984.png)

![3-(8-Oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-propionic acid](/img/structure/B2952985.png)

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-methylbenzenecarboxamide](/img/structure/B2952987.png)

![3-allyl-5,6-dimethyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952990.png)